molecular formula C18H29N3O2 B6775398 N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide

N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide

Cat. No.: B6775398
M. Wt: 319.4 g/mol
InChI Key: DXHFRAUDGXBXRD-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylpiperidine moiety linked to a butanamide backbone, which is further substituted with a dimethyl-oxazole group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-12(18-13(2)20-23-14(18)3)10-17(22)19-11-15-6-8-21(9-7-15)16-4-5-16/h12,15-16H,4-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHFRAUDGXBXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)CC(=O)NCC2CCN(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylpiperidine Moiety: This step involves the cyclization of a suitable precursor to form the cyclopropylpiperidine ring.

    Attachment of the Butanamide Backbone: The cyclopropylpiperidine intermediate is then reacted with a butanamide derivative under appropriate conditions to form the desired linkage.

    Introduction of the Dimethyl-Oxazole Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopropylpiperidin-4-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide: shares similarities with other piperidine and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

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